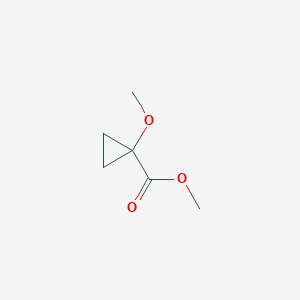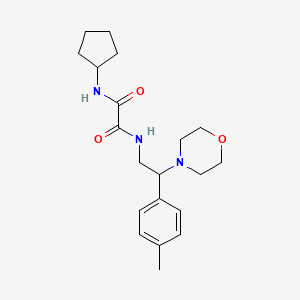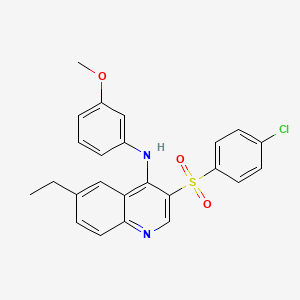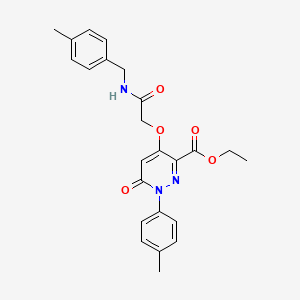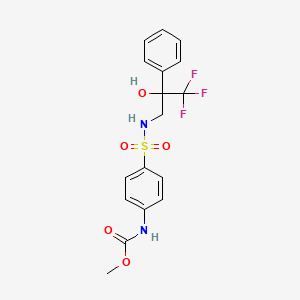
methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It appears to contain a trifluoromethyl group, which is a common feature in many pharmaceuticals . The compound belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of organofluorine chemistry, which is a unique branch of organic chemistry due to the bizarre behaviors exhibited by fluorine incorporation in organic molecules . A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079, from which a novel amidase was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Aplicaciones Científicas De Investigación
Synthesis and Structural Relationships
One of the foundational studies in this area involves the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, highlighting the process of optimizing methyl and trifluoromethyl series to discover potent antiandrogens. This study emphasizes the chemical versatility and potential therapeutic applications of such compounds (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Chemical Modifications and Reactions
Research on the modifications of carbamates reveals the biochemical transformations they undergo, such as hydrolysis, oxidation, and conjugation, leading to the formation of various metabolites. This knowledge is crucial for understanding the environmental fate and biological interactions of these compounds (Knaak Jb, 1971).
Catalytic Applications
The catalytic potential of group 3 metal triflates in carbomethoxylating reactions involving methyl phenyl carbonate and aromatic amines showcases the chemical's role in facilitating complex organic transformations. These findings contribute to the development of more efficient and selective synthetic pathways (M. Distaso, E. Quaranta, 2004).
Pharmacokinetic and Pharmacodynamic Analysis
The pharmacokinetic and pharmacodynamic analysis of new CNS-active sulfamoylphenyl carbamate derivatives as anticonvulsants demonstrates the compound's biomedical relevance. This study highlights the compound's efficacy and provides insights into its mechanism of action, offering potential therapeutic applications (R. Odi et al., 2021).
Novel Synthetic Methods
Innovative approaches to synthesizing key intermediates for pesticide production illustrate the compound's utility in agriculture. These methods prioritize efficiency, yield, and environmental sustainability, marking significant advancements in the synthesis of agrochemicals (Jiafu Zhang, Lingzi Zhang, Dequn Sun, 2011).
Propiedades
IUPAC Name |
methyl N-[4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c1-27-15(23)22-13-7-9-14(10-8-13)28(25,26)21-11-16(24,17(18,19)20)12-5-3-2-4-6-12/h2-10,21,24H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCRYGDGFUMTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

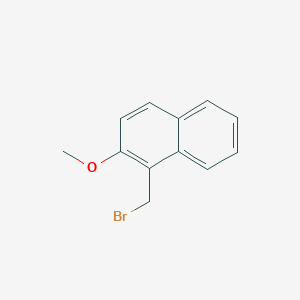
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2698125.png)
![9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one](/img/structure/B2698126.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698128.png)

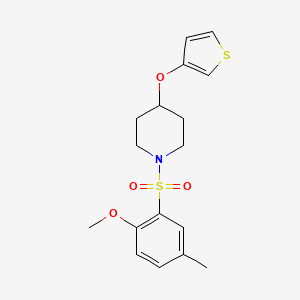
![(3R)-7-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B2698133.png)
